![molecular formula C22H22N2O6 B2531588 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-44-0](/img/structure/B2531588.png)
3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety linked to two hydroxylated pyridinone rings, making it a unique structure with interesting chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s solubility, stability, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
The compound has shown potent activities against certain cancer cell lines. For instance, similar compounds have shown inhibitory activity against HeLa and A549 cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been reported to be stable at room temperature in closed containers under normal storage and handling conditions. It may discolor on exposure to air and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the bis compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups on the pyridinone rings can be oxidized to form corresponding carbonyl compounds.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming hydroxylamine derivatives.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic reagents such as nitric acid (HNO₃) or bromine (Br₂) are typically employed.
Major Products Formed
Oxidation: : Formation of pyridinone-2-carboxylic acids.
Reduction: : Formation of hydroxylamine derivatives.
Substitution: : Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound's structural similarity to natural products may make it useful in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: : Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry: : The compound's properties may be useful in materials science, such as in the development of new polymers or coatings.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Schiff bases: : These compounds also feature a similar structure with a benzene ring linked to a pyridinone ring.
Hydroxylated pyridinones: : Other compounds with hydroxyl groups on pyridinone rings may have similar properties and applications.
The uniqueness of 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) lies in its specific structural features, which may confer unique chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-11-7-14(25)19(21(27)23(11)3)18(13-5-6-16-17(9-13)30-10-29-16)20-15(26)8-12(2)24(4)22(20)28/h5-9,18,25-26H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVBZXRCBNLPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
![1-[(4-methoxythian-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2531509.png)
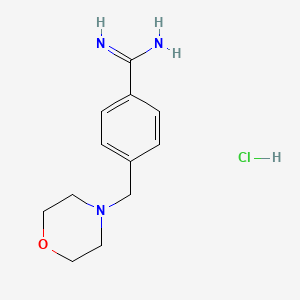
![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
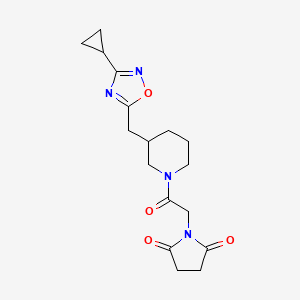
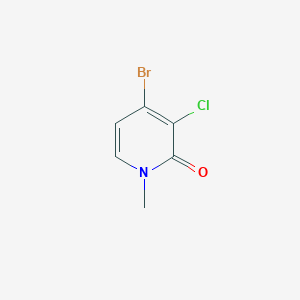

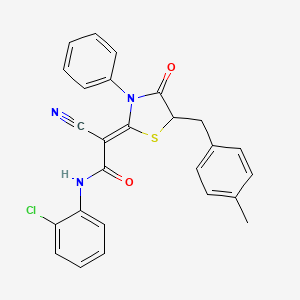

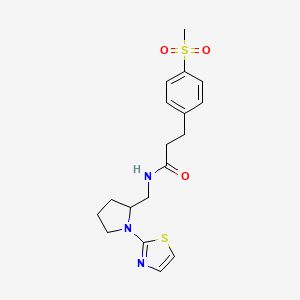
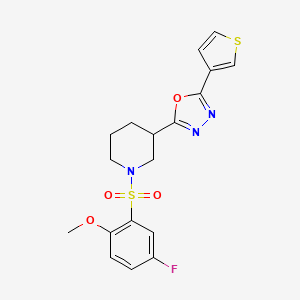
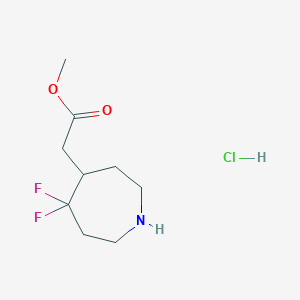
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2531526.png)

